[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alilusem is a quinolinone sulfooxime and inhibitor of Na-K-Cl cotransporters 1 and 2 with diuretic activity.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Quinazolinone Derivatives : The compound is used in the synthesis of quinazolinone derivatives, important in medicinal chemistry. For example, Kornicka and Gdaniec (2012) synthesized zwitterionic benzohydrazides, which were further converted into quinazoline derivatives, a process crucial in the development of new pharmaceutical compounds (Kornicka & Gdaniec, 2012).
Catalytic Systems for Organic Synthesis : It is also used as a catalyst in organic synthesis. Kefayati, Asghari, and Khanjanian (2012) demonstrated its use in the efficient synthesis of dihydropyrimidinones and hydroquinazoline derivatives, highlighting its potential in streamlining chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Crystallography and Molecular Structure
- X-ray Crystallographic Analysis : The compound has been used in X-ray crystallographic studies to determine the structure of zinc(II) complexes. Chai et al. (2016) synthesized a new mononuclear Zn(II) complex and analyzed its structure using X-ray diffraction, revealing insights into molecular and crystal structures (Chai et al., 2016).
Biochemical and Medicinal Research
Antimicrobial Studies : It's also significant in the development of antimicrobial agents. Lokh, Wala, and Patel (2013) synthesized new azetidinones derivatives and tested them for antimicrobial activity, showing its potential in combating microbial infections (Lokh, Wala, & Patel, 2013).
Anticancer Research : In cancer research, the compound has been used to create derivatives with potential anticancer effects. Gaber et al. (2021) synthesized new derivatives and tested their efficacy against breast cancer cell lines, demonstrating its role in cancer treatment research (Gaber et al., 2021).
Properties
Molecular Formula |
C17H15ClN2O5S |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate |
InChI |
InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24)/b19-15- |
InChI Key |
QQCSUWGQBREWRO-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N/OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl |
SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
Synonyms |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.